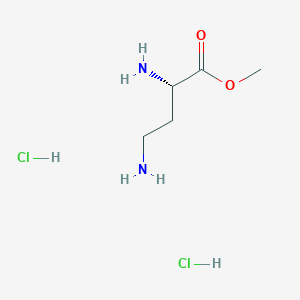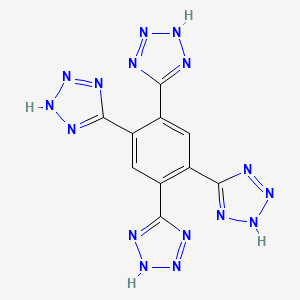
methyl (2S)-2,4-diaminobutanoate dihydrochloride
概要
説明
Methyl (2S)-2,4-diaminobutanoate dihydrochloride is an organic compound with intriguing properties and diverse applications. This compound, characterized by its unique structural features, plays a significant role in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2,4-diaminobutanoate dihydrochloride typically involves the esterification of (2S)-2,4-diaminobutanoic acid with methanol in the presence of an acid catalyst. The dihydrochloride form is achieved by treatment with hydrochloric acid. Industrial Production Methods: Industrial methods often involve the large-scale esterification process under optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization are employed to ensure the scalability and quality of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although the primary focus is often on preserving the diamine functionality.
Reduction: Methyl (2S)-2,4-diaminobutanoate dihydrochloride can be reduced to its corresponding amine under specific conditions.
Substitution: It readily participates in substitution reactions, particularly nucleophilic substitutions given the amine groups.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used under appropriate conditions, depending on the desired substitution product.
Major Products: The major products from these reactions vary widely, from oxidized derivatives to fully reduced amines, all depending on the nature and conditions of the reactions involved.
科学的研究の応用
Methyl (2S)-2,4-diaminobutanoate dihydrochloride is employed in a variety of fields:
Chemistry: Utilized as a building block for synthesizing more complex molecules. It's a key intermediate in several synthetic pathways.
Biology: Plays a role in the synthesis of peptides and proteins, given its structural resemblance to amino acid derivatives.
Medicine: Investigated for its potential in drug development, particularly in designing novel pharmaceuticals with unique biological activity.
Industry: Applied in the production of specialty chemicals and advanced materials due to its versatile reactivity.
作用機序
The mechanism by which methyl (2S)-2,4-diaminobutanoate dihydrochloride exerts its effects is typically through its interaction with specific molecular targets. These interactions often involve:
Enzyme Inhibition/Activation: The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It can interact with cellular receptors, initiating or inhibiting signal transduction pathways.
Pathways Involved: The exact pathways depend on the context of its use, ranging from metabolic pathways in biological systems to chemical pathways in synthetic applications.
類似化合物との比較
When compared to other similar compounds, methyl (2S)-2,4-diaminobutanoate dihydrochloride stands out due to its unique balance of reactivity and stability. Similar compounds include:
(2S)-2,4-diaminobutanoic acid: : The parent compound, which is less reactive due to the absence of the ester group.
Methyl (2S)-2,4-diaminobutanoate: : The non-dihydrochloride form, which has different solubility and reactivity characteristics.
Other Diaminobutanoates: Each varying slightly in their functional groups, leading to differences in chemical behavior and applications.
特性
IUPAC Name |
methyl (2S)-2,4-diaminobutanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFZBYKHHGUPSG-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134275-07-3 | |
| Record name | methyl (2S)-2,4-diaminobutanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)








![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)


